molecular formula C7H19Cl2N3O B6297860 H-L-Lys-NHMe*2HCl CAS No. 266355-94-6

H-L-Lys-NHMe*2HCl

Cat. No.: B6297860
CAS No.: 266355-94-6
M. Wt: 232.15 g/mol
InChI Key: IUVNYDWGGVFKAO-ILKKLZGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-L-Lys-NHMe*2HCl typically involves the methylation of L-lysine followed by the formation of the dihydrochloride salt. The process begins with the protection of the amino group of L-lysine, followed by methylation using methyl iodide. The protected methylated lysine is then deprotected, and the resulting compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

H-L-Lys-NHMe*2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted compounds.

Scientific Research Applications

H-L-Lys-NHMe*2HCl has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in protein synthesis and modification.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of various biochemical products.

Mechanism of Action

The mechanism of action of H-L-Lys-NHMe*2HCl involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, influencing their activity and function. The pathways involved include protein synthesis and modification pathways, where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    L-Lysine: A naturally occurring amino acid with similar structural features.

    Nα-Methyl-L-lysine: A methylated derivative of L-lysine.

    L-Lysine dihydrochloride: Another dihydrochloride salt of L-lysine.

Uniqueness

H-L-Lys-NHMe*2HCl is unique due to its specific methylation pattern and the presence of the dihydrochloride salt. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2S)-2,6-diamino-N-methylhexanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O.2ClH/c1-10-7(11)6(9)4-2-3-5-8;;/h6H,2-5,8-9H2,1H3,(H,10,11);2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVNYDWGGVFKAO-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CCCCN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@H](CCCCN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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